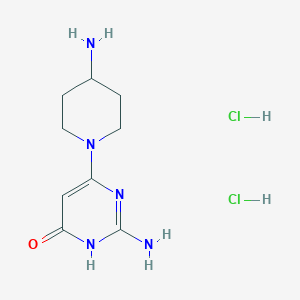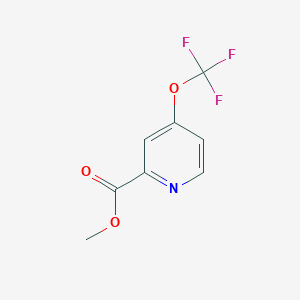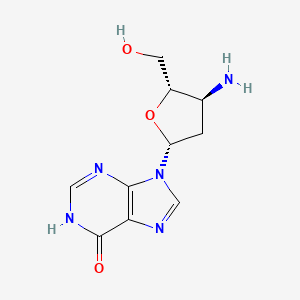
6-(2-Hydroxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Hydroxyphenyl)picolinic acid (6-HPA) is a naturally occurring derivative of picolinic acid, a carboxylic acid found in many plants and animals. It is a white crystalline solid with a melting point of 182-183°C and a molecular weight of 212.2 g/mol. 6-HPA is a hydrophilic compound, soluble in water and ethanol, and is used in a wide variety of scientific and industrial applications.
Applications De Recherche Scientifique
6-(2-Hydroxyphenyl)picolinic acid, 95% is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is used as a substrate for various enzymes and as a reagent for the synthesis of other compounds. It is also used in the synthesis of polymers, dyes, and other materials. In addition, 6-(2-Hydroxyphenyl)picolinic acid, 95% is used as a fluorescent dye to study the structure and function of proteins and other biomolecules.
Mécanisme D'action
6-(2-Hydroxyphenyl)picolinic acid, 95% has a variety of effects on the body. It is known to inhibit the enzyme tyrosinase, which is responsible for the production of melanin, and has been shown to have anti-inflammatory, anti-oxidative, and anti-bacterial properties. It has also been shown to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
6-(2-Hydroxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of melanin, reduce inflammation, scavenge reactive oxygen species, and inhibit the production of prostaglandins. In addition, 6-(2-Hydroxyphenyl)picolinic acid, 95% has been shown to have anti-cancer, anti-fungal, and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2-Hydroxyphenyl)picolinic acid, 95% has a number of advantages when used in laboratory experiments. It is relatively inexpensive, easy to obtain, and has a wide range of applications. Additionally, it is a stable compound, with a low toxicity and no known side effects. However, 6-(2-Hydroxyphenyl)picolinic acid, 95% can be difficult to work with due to its hydrophilic nature, and it is not soluble in organic solvents.
Orientations Futures
In the future, 6-(2-Hydroxyphenyl)picolinic acid, 95% is likely to be used in a variety of applications. It could be used to develop new pharmaceuticals, cosmetics, and other products. Additionally, it could be used in the development of new diagnostic tests and treatments for various diseases. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs and therapies. Finally, its use in the synthesis of polymers, dyes, and other materials could lead to the development of new materials and products.
Méthodes De Synthèse
6-(2-Hydroxyphenyl)picolinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of phenol with acetic anhydride in the presence of an acid catalyst, such as sulfuric acid. This produces 6-hydroxy-2-acetic acid, which is then reacted with picolinic acid in the presence of an alkaline catalyst, such as sodium hydroxide. This reaction yields 6-(2-Hydroxyphenyl)picolinic acid, 95%.
Propriétés
IUPAC Name |
6-(2-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-7-2-1-4-8(11)9-5-3-6-10(13-9)12(15)16/h1-7,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYJJMNWKFRFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Hydroxyphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














